2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Description
2-[(5Z)-5-[(2,6-Dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid is a thiazolidinone derivative characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Key structural features include:
- A (5Z)-5-[(2,6-dichlorophenyl)methylidene] group at position 5, contributing steric bulk and electron-withdrawing effects due to the dichloro substitution.
- A 3-methylbutanoic acid substituent at position 3, introducing carboxylic acid functionality for solubility and bioactivity modulation.
This compound’s Z-configuration at the methylidene group ensures planar geometry, critical for molecular interactions. Its synthesis typically involves cyclocondensation of thiosemicarbazides with α-halo acids, analogous to methods described for structurally related thiazolidinones .
Properties
IUPAC Name |
2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S2/c1-7(2)12(14(20)21)18-13(19)11(23-15(18)22)6-8-9(16)4-3-5-10(8)17/h3-7,12H,1-2H3,(H,20,21)/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEFBTCUGVJASV-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C(=CC2=C(C=CC=C2Cl)Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid (CAS No. 307342-46-7) is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₈H₁₁Cl₂N₃O₅S₂
- Molecular Weight: 484.33 g/mol
- Structural Features: The compound features a thiazolidinone ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
Antitumor Activity
Research indicates that thiazolidinone derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 (human epidermoid carcinoma) | < 10 |
| Compound B | U251 (human glioblastoma) | < 20 |
| Compound C | HT29 (human colorectal carcinoma) | < 30 |
The presence of electron-donating groups, such as methoxy or chloro substituents on the phenyl ring, appears to enhance the cytotoxicity of these compounds .
Anticonvulsant Activity
Thiazolidinones have also been explored for their anticonvulsant properties. In pre-clinical studies, certain thiazole-bearing compounds demonstrated effective protection against seizures in animal models. The structure-activity relationship (SAR) studies suggest that modifications in the thiazolidinone structure can significantly influence anticonvulsant efficacy .
The mechanism by which thiazolidinones exert their biological effects often involves:
- Inhibition of Key Enzymes: Many thiazolidinones inhibit enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
-
Study on Antitumor Activity:
In a study published in MDPI, a series of thiazolidinone derivatives were synthesized and tested against several cancer cell lines. The results indicated that modifications at specific positions on the thiazolidinone ring significantly enhanced their cytotoxic activity compared to standard chemotherapeutics like doxorubicin . -
Anticonvulsant Efficacy:
Another investigation focused on the anticonvulsant potential of thiazolidinone derivatives. The study found that certain analogs could eliminate tonic extensor phases in seizure models, suggesting a promising avenue for developing new anticonvulsant medications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse biological activities (e.g., antimicrobial, anticancer) modulated by substituent variations. Below is a systematic comparison:
Substituent Variations at Position 5 (Arylidene Group)
The arylidene group at position 5 significantly impacts electronic and steric properties:
Variations at Position 2 (Functional Groups)
The substituent at position 2 influences hydrogen-bonding and stability:
Key Insight: Sulfanylidene groups offer redox activity, whereas hydrazono groups enable conjugation, affecting drug metabolism and target engagement .
Modifications at Position 3 (Acid Moiety)
The carboxylic acid substituent modulates solubility and pharmacokinetics:
| Compound | Position 3 Substituent | Solubility (logP) | Bioavailability |
|---|---|---|---|
| Target Compound | 3-Methylbutanoic Acid | Moderate (logP ~2.5) | Balanced absorption/excretion |
| Propanoic Acid Analog | Propanoic Acid | Higher solubility (logP ~1.8) | Rapid renal clearance |
| Esterified Analog | Ethyl Ester | Low (logP ~3.2) | Prodrug activation required |
Key Insight: The 3-methylbutanoic acid group balances lipophilicity and solubility, optimizing tissue penetration without excessive hydrophobicity .
Research Findings and Structural Insights
- Synthetic Flexibility: The target compound’s synthesis mirrors methods for related thiazolidinones, employing cyclocondensation in DMF/acetic acid .
- Crystallography : Tools like SHELXL () refine crystal structures, confirming Z-configuration and planarity critical for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
